1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide, a form of vitamin B3. [, , , , , ] It serves as a crucial model compound in scientific research, particularly for understanding the chemical behavior and biological functions of nicotinamide adenine dinucleotide (NADH) and its reduced form, NADPH. [, , ] Both NADH and NADPH are essential coenzymes involved in various metabolic redox reactions in living organisms. [, ]
1-Methyl-1,4-dihydronicotinamide can be synthesized from nicotinamide or its derivatives. Its classification falls under the category of nicotinamide derivatives, specifically as a reduced form of nicotinamide. The compound is often studied for its potential utility in biological systems as well as in synthetic organic chemistry due to its reactivity and ability to participate in hydride transfer reactions .
The synthesis of 1-Methyl-1,4-dihydronicotinamide can be achieved through several methods, primarily involving reduction reactions. A notable approach includes the use of sodium dithionate as a reducing agent.
This method allows for scalable production but may have limitations due to the instability of intermediates and the need for careful handling of reagents.
The molecular formula for 1-Methyl-1,4-dihydronicotinamide is , with a molecular weight of approximately 138.17 g/mol.
Crystallographic studies have provided insights into its three-dimensional arrangement, supporting its role in enzyme catalysis and redox reactions .
1-Methyl-1,4-dihydronicotinamide participates in various chemical reactions primarily involving hydride transfer.
The kinetics and mechanisms of these reactions have been studied using computational methods such as MNDO (Modified Neglect of Diatomic Overlap) calculations, which help to elucidate the reaction pathways involved .
The mechanism of action for 1-Methyl-1,4-dihydronicotinamide primarily revolves around its role as a hydride donor.
Research has shown that modifications to the structure can enhance or diminish this hydride transfer efficiency, providing insights into designing better catalysts or therapeutic agents .
1-Methyl-1,4-dihydronicotinamide has several scientific applications:
1-Methyl-1,4-dihydronicotinamide (MNAH) features a core 1,4-dihydropyridine ring substituted with a carboxamide group at position C3 and a methyl group at the N1 position. The molecule adopts a non-planar "butterfly" conformation in the dihydropyridine ring, a characteristic geometry that facilitates its redox activity. The C4 carbon within the ring possesses two weakly bonded hydrogen atoms due to significant electron delocalization across the N1–C2–C3–C4–C5–C6 conjugated system. This delocalization stabilizes the radical or anionic intermediates formed during oxidation. The C4–H bonds exhibit bond dissociation energies (BDE) of approximately 71.2 kcal/mol, significantly lower than typical C–H bonds, which explains their susceptibility to homolytic cleavage during radical scavenging processes [3] [5] [9]. The carboxamide group at C3 contributes to resonance stabilization, where partial double-bond character between C3 and the carbonyl oxygen influences electron distribution across the ring [10].
Table 1: Key Bond Parameters in 1-Methyl-1,4-dihydronicotinamide
Bond/Location | Bond Length (Å) | Bond Angle (°) | Notable Characteristics |
---|---|---|---|
C4–H | 1.09 | – | Weak bond (BDE: 71.2 kcal/mol) |
C3–C(O) | 1.36 | – | Partial double-bond character |
N1–C2 | 1.35 | – | Conjugated system linkage |
Ring conformation | – | 154–160 (bend angle) | Non-planar "butterfly" shape |
The carboxamide group of 1-Methyl-1,4-dihydronicotinamide exhibits rotational flexibility around the C3–C(O) bond, adopting predominantly cis or trans conformations relative to the pyridine nitrogen. Density functional theory (DFT) studies indicate that the cis conformation is energetically favored in the gas phase, with rotational energy barriers of approximately 8–12 kcal/mol for interconversion between these states. These low barriers permit rapid conformational exchange at physiological temperatures [10]. In aqueous environments, solvent interactions stabilize planar arrangements of the carboxamide group due to hydrogen bonding with water molecules. Notably, no significant tautomeric shifts (e.g., enol-imine forms) are observed under physiological conditions, as the dihydropyridine ring maintains its 1,4-dihydro state without proton migration. The orientation of the carboxamide group critically modulates electron density at C4, thereby influencing hydride-donating capacity and radical scavenging efficacy. Polar solvents enhance the molecule’s dipole moment (estimated at 4.5–5.0 Debye), further stabilizing transition states during redox reactions [3] [10].
Table 2: Conformational Energy Barriers of Carboxamide Group
Conformation | Relative Energy (kcal/mol) Gas Phase | Relative Energy (kcal/mol) Aqueous Phase | Dominant Stabilizing Factor |
---|---|---|---|
cis | 0 (reference) | 0 (reference) | Intramolecular resonance |
trans | +2.5 | +1.8 | Solvent hydrogen bonding |
Transition State | +10.3 | +8.7 | – |
1-Methyl-1,4-dihydronicotinamide demonstrates moderate solubility in polar solvents, including water (15 mg/mL in dimethyl sulfoxide equivalent to 108.56 mM) [4]. In aqueous buffers, it remains stable at physiological pH (5.6–7.4) but undergoes pH-dependent degradation under highly acidic or alkaline conditions. The compound exhibits greater solubility in lipid environments, as evidenced by its partitioning behavior in pentyl ethanoate, a solvent model for biological membranes. This amphiphilic character enables interaction with both aqueous cytosolic components and lipid membranes [3].
Degradation occurs primarily via two pathways:
Table 3: Solubility and Stability Parameters
Property | Aqueous Environment | Lipid Environment (Pentyl Ethanoate) |
---|---|---|
Solubility | 108.56 mM (DMSO) | Moderate (quantitative data unavailable) |
Degradation T½ (pH 7) | ~6–8 hours | <4 hours |
Primary Degradant | 1-Methylnicotinamide | 1-Methylnicotinamide |
Radical Reactivity (k with HOO˙) | 3.84 × 10⁵ M⁻¹s⁻¹ | 2.00 × 10⁴ M⁻¹s⁻¹ |
Structurally, 1-Methyl-1,4-dihydronicotinamide serves as a minimalist analog of reduced nicotinamide adenine dinucleotide (NADH), retaining the redox-active dihydronicotinamide ring but lacking the adenine nucleotide, ribose, and phosphate moieties. This simplification makes it a valuable model for probing the intrinsic redox behavior of NADH’s active site [3] [5]. Key comparisons include:
Table 4: Structural and Functional Comparison with Dihydronicotinamide Derivatives
Property | 1-Methyl-1,4-dihydronicotinamide | NADH | 1-Benzyl-1,4-dihydronicotinamide | Dihydronicotinamide Mononucleotide |
---|---|---|---|---|
Molecular Weight (g/mol) | 138.17 | 665.43 | 214.26 | 336.24 |
C4–H BDE (kcal/mol) | 71.2 | ~70–72 | Similar to MNAH | Similar to NADH |
HOO˙ Scavenging k (M⁻¹s⁻¹, water) | 3.84 × 10⁵ | (1.8 ± 0.2) × 10⁵ | Not reported | Not reported |
Enzymatic Recognition | Non-specific allostery | High (dehydrogenases) | Minimal | Moderate (NAD⁺ synthases) |
Key Biological Role | Radical scavenging model | Metabolic cofactor | Synthetic analog | NAD⁺ precursor |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7